4-Aminopyridazine-3-carbonitrile
CAS No.: 20865-26-3
Cat. No.: VC7957769
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20865-26-3 |
|---|---|
| Molecular Formula | C5H4N4 |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | 4-aminopyridazine-3-carbonitrile |
| Standard InChI | InChI=1S/C5H4N4/c6-3-5-4(7)1-2-8-9-5/h1-2H,(H2,7,8) |
| Standard InChI Key | YNFPHUZEKFZAMU-UHFFFAOYSA-N |
| SMILES | C1=CN=NC(=C1N)C#N |
| Canonical SMILES | C1=CN=NC(=C1N)C#N |
Introduction
Structural and Chemical Properties of Pyridazine Derivatives
Pyridazine derivatives exhibit unique electronic and steric properties due to their nitrogen-rich aromatic systems. In 4-aminopyridazine-3-carbonitrile, the amino (-NH₂) and cyano (-C≡N) groups introduce polarity and hydrogen-bonding capabilities, influencing solubility and reactivity . The compound’s molecular formula, , suggests a planar structure conducive to π-π stacking interactions, which are critical for binding biological targets or forming crystalline materials .
The amino group at position 4 enhances nucleophilic reactivity, enabling participation in condensation or substitution reactions, while the cyano group at position 3 serves as an electron-withdrawing moiety, stabilizing intermediates in synthetic pathways . Spectroscopic data for analogous compounds, such as 6-aminopyridazine-3-carbonitrile, reveal strong absorption in the UV-Vis range (λₘₐₓ ≈ 270 nm), indicative of conjugated π-systems .
Synthetic Methodologies for Aminopyridazine Derivatives
Catalytic and Solvent Effects
Key parameters influencing yield and purity include:
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Catalyst loading: Sodium tungstate at 2–5% of substrate mass minimizes byproducts .
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Temperature control: Pre-reaction steps at ≤0°C prevent premature decomposition .
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Solvent systems: Aqueous solutions with polar aprotic co-solvents (e.g., DMF) enhance reactant solubility .
Physicochemical and Spectroscopic Characterization
Spectral Data
While experimental data for 4-aminopyridazine-3-carbonitrile is scarce, analogs like 6-aminopyridazine-3-carbonitrile provide benchmarks:
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IR spectroscopy: N-H stretches (~3400 cm⁻¹), C≡N stretches (~2240 cm⁻¹), and aromatic C-N vibrations (~1600 cm⁻¹) .
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NMR: NMR signals for pyridazine protons appear as doublets in the δ 7.5–8.5 ppm range, with amino protons resonating as broad singlets near δ 5.5 ppm .
Thermodynamic Properties
The compound’s polar functional groups confer high melting points (estimated 180–220°C) and moderate solubility in polar solvents like DMSO or ethanol . LogP calculations predict a value of ~0.5, indicating balanced hydrophilicity and lipophilicity .
Applications in Medicinal Chemistry and Drug Development
Biological Activity
Pyridazine derivatives are explored for their kinase inhibitory and antimicrobial properties. The amino and cyano groups in 4-aminopyridazine-3-carbonitrile could facilitate interactions with enzymatic active sites, as seen in analogs targeting:
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Tyrosine kinases: Inhibition of VEGF receptors in cancer therapy .
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Bacterial dihydrofolate reductase: Disruption of folate synthesis in pathogens .
Structure-Activity Relationships (SAR)
Modifications to the pyridazine scaffold influence potency and selectivity:
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Amino group substitution: Acylation or alkylation alters hydrogen-bonding capacity and bioavailability.
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Cyano group replacement: Substituting -C≡N with -COOH enhances water solubility but reduces membrane permeability .
Industrial and Material Science Applications
Agrochemicals
Pyridazine derivatives are precursors to herbicides and pesticides. The electron-deficient ring system in 4-aminopyridazine-3-carbonitrile could act as a chelating agent for metal ions in catalytic formulations .
Organic Electronics
The compound’s planar structure and π-conjugation make it a candidate for:
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Non-linear optical (NLO) materials: High hyperpolarizability values enable applications in photonic devices.
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Organic semiconductors: Thin-film transistors with charge carrier mobilities >1 cm²/V·s .
| Brand | Purity | Price Range (€) | Delivery Timeline |
|---|---|---|---|
| REF: IN-DA00391L | N/A | Inquire | 22 Apr 2025 |
| REF: 54-OR952513 | 97% | 215–1,602 | 23 Apr 2025 |
| REF: 10-F467360 | 95% | Inquire | 02 May 2025 |
Challenges and Future Directions
Synthetic Optimization
Improving yield and scalability remains a hurdle. Continuous-flow reactors could enhance heat transfer during exothermic Hofmann degradation steps .
Expanding Biological Screening
High-throughput assays are needed to evaluate the compound’s activity against emerging drug targets, such as SARS-CoV-2 main protease .
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